Product packaging for 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol(Cat. No.:CAS No. 56108-25-9)

1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol

Cat. No.: B1602268
CAS No.: 56108-25-9
M. Wt: 301.8 g/mol
InChI Key: NGJGWNDBSJUZQU-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Chemistry and Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its presence is often associated with significant biological activity, making it a privileged scaffold in drug discovery. 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol is a prominent example of a substituted piperidine that has garnered considerable attention in medicinal chemistry. The molecule incorporates several key features: a central piperidine ring, a benzyl (B1604629) group attached to the nitrogen atom, a 4-chlorophenyl group, and a hydroxyl group at the C4 position.

The benzyl group often serves as a protecting group for the piperidine nitrogen, facilitating specific chemical transformations at other parts of the molecule. However, the N-benzyl moiety can also be an integral part of the final pharmacophore, contributing to the molecule's interaction with biological targets. The 4-chlorophenyl group and the tertiary alcohol at the fourth position of the piperidine ring are crucial for the compound's utility as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).

Role as a Key Synthetic Intermediate and Pharmacological Scaffold in Contemporary Research

The primary significance of this compound in contemporary research lies in its role as a key synthetic intermediate. It is a pivotal precursor in the synthesis of 4-(4-chlorophenyl)piperidin-4-ol (B141385), a crucial building block for several widely used medications. chemicalbook.comguidechem.com The synthesis of this important intermediate is achieved through the debenzylation of this compound, typically via catalytic hydrogenation. chemicalbook.com

This debenzylated derivative, 4-(4-chlorophenyl)piperidin-4-ol, is a cornerstone in the industrial synthesis of the antipsychotic drug Haloperidol (B65202) and the anti-diarrheal agent Loperamide. guidechem.comresearchgate.netnih.gov The synthesis of Loperamide, for instance, involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine. chemicalbook.com Similarly, the synthesis of Haloperidol involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with a butyrophenone (B1668137) derivative. google.comguidechem.com

Beyond its role as a precursor, the 1-benzyl-4-aryl-4-hydroxypiperidine scaffold itself is a subject of research in drug design. Modifications of this core structure have been explored to develop novel therapeutic agents. For example, derivatives of N-benzylpiperidine have been investigated for their potential as monoamine releasing agents and have been encountered as research chemicals. wikipedia.org Furthermore, research into new 1-benzyl-4-hydroxypiperidine (B29503) derivatives has led to the discovery of non-imidazole histamine (B1213489) H3 receptor antagonists. nih.gov

Overview of Principal Research Trajectories and Academic Relevance

The academic relevance of this compound is multifaceted, with research trajectories extending in several directions:

Optimization of Synthesis: A significant area of research focuses on developing efficient and cost-effective synthetic routes to this compound and its subsequent conversion to key pharmaceutical intermediates. This includes the exploration of different catalysts and reaction conditions to improve yield and purity. chemicalbook.com

Development of Novel Analogs: Medicinal chemists are actively exploring the pharmacological potential of derivatives of the this compound scaffold. By modifying the substituents on the phenyl ring, replacing the benzyl group with other functionalities, or derivatizing the hydroxyl group, researchers aim to discover new compounds with improved efficacy and novel mechanisms of action. For instance, a haloperidol analog, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, has been designed and synthesized, showing potential in reducing neuropathic pain via σ1 receptor antagonism. nih.gov

Exploration of New Therapeutic Areas: Research is ongoing to evaluate derivatives of this scaffold for a range of therapeutic applications beyond their established roles. A study on new 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, substituted at the nitrogen, revealed significant analgesic and hypotensive activities in preclinical models. nih.gov

In essence, this compound represents a versatile platform in medicinal chemistry, underpinning the synthesis of established drugs while also serving as a launchpad for the discovery of new therapeutic agents.

Chemical Properties and Identification

PropertyValue
IUPAC Name This compound
Synonyms N-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine, 1-Benzyl-4-(p-chlorophenyl)-4-piperidinol
CAS Number 56108-25-9
Molecular Formula C18H20ClNO
Molecular Weight 301.81 g/mol

Key Derivatives and Their Applications

DerivativeApplication/Significance
4-(4-Chlorophenyl)piperidin-4-ol Key intermediate in the synthesis of Haloperidol and Loperamide. guidechem.com
Haloperidol An antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. google.comguidechem.com
Loperamide An anti-diarrheal medication. chemicalbook.comnih.gov
N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide A Haloperidol analog with potential as an analgesic for neuropathic pain. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20ClNO B1602268 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol CAS No. 56108-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(4-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO/c19-17-8-6-16(7-9-17)18(21)10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJGWNDBSJUZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579297
Record name 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56108-25-9
Record name 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Preparation of 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol

Alkylation Procedures and Related Coupling Reactions

The construction of the this compound scaffold often begins with the synthesis of its key precursor, N-benzyl-4-piperidone. A common and direct method for this is the N-alkylation of 4-piperidone (B1582916) with a benzyl (B1604629) halide, such as benzyl bromide. This nucleophilic substitution is typically performed in the presence of a base like potassium carbonate in a solvent such as N,N-dimethyl-formamide (DMF). chemicalbook.com The base deprotonates the secondary amine of the piperidone, enhancing its nucleophilicity to attack the benzyl halide.

Alternative strategies focus on constructing the piperidone ring itself. One such method starts with benzylamine (B48309) and methyl acrylate, which undergo a sequential Michael addition and a Dieckmann condensation, followed by hydrolysis and decarboxylation to yield N-benzyl-4-piperidone. chemicalbook.comguidechem.com Microwave-assisted protocols have been shown to accelerate these steps, reducing reaction times significantly. guidechem.com

For the formation of the C-aryl bond, palladium-catalyzed cross-coupling reactions represent an alternative to traditional Grignard additions. One approach involves converting 1-benzyl-4-piperidone into a reactive intermediate, such as an alkenylsilane via a Shapiro reaction. acs.org This intermediate can then undergo palladium-catalyzed cross-coupling with aryl halides like 4-chloroiodobenzene or 4-chlorobromobenzene to generate the 4-arylpiperidine framework. acs.orgresearchgate.net

Table 1: Selected Synthetic Routes to N-Benzyl-4-piperidone

Starting MaterialsReaction TypeKey ReagentsTypical YieldReference
4-Piperidone hydrochloride, Benzyl bromideN-AlkylationK₂CO₃, DMF~89% chemicalbook.com
Benzylamine, Methyl acrylateMichael Addition, Dieckmann CondensationNa, Toluene (B28343), then HCl~78% chemicalbook.comchemicalbook.com

Grignard Reagent Applications in Piperidin-4-ol Synthesis

The most prevalent and direct method for synthesizing this compound is the Grignard reaction. This organometallic reaction involves the nucleophilic addition of a Grignard reagent to the carbonyl group of a ketone. In this specific synthesis, the key precursors are 1-benzyl-4-piperidone and a Grignard reagent derived from a 4-halochlorobenzene.

The process begins with the preparation of the Grignard reagent, typically 4-chlorophenylmagnesium bromide. This is achieved by reacting 4-bromochlorobenzene with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. chemicalbook.com The resulting organomagnesium compound is a potent nucleophile.

This Grignard reagent is then added to a solution of 1-benzyl-4-piperidone. The nucleophilic 4-chlorophenyl group attacks the electrophilic carbonyl carbon of the piperidone. Subsequent workup with an aqueous acid protonates the intermediate magnesium alkoxide, yielding the final tertiary alcohol, this compound. Strict control of reaction conditions, such as maintaining low temperatures (e.g., -10°C to 0°C) during the addition and using an inert atmosphere, is crucial to prevent side reactions and maximize yield.

Debenzylation and Other N-Deprotection Strategies for Scaffold Generation

The N-benzyl group in this compound often serves as a protecting group for the piperidine (B6355638) nitrogen. Its removal is a critical step for generating the 4-(4-chlorophenyl)piperidin-4-ol (B141385) scaffold, which is an essential intermediate for various pharmaceutical agents. chemicalbook.com

Several methods exist for this N-debenzylation:

Catalytic Hydrogenation: This is a widely used method involving the reaction of the N-benzyl compound with hydrogen gas in the presence of a palladium on activated charcoal (Pd/C) catalyst. The reaction is typically carried out in a solvent like water or an alcohol at room temperature. chemicalbook.com This process cleaves the benzylic C-N bond, releasing toluene as a byproduct and yielding the deprotected piperidine.

Catalytic Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. This technique uses a hydrogen donor molecule in the presence of the palladium catalyst. Ammonium formate (B1220265) is a common hydrogen donor for this transformation, offering a rapid and effective deprotection under reflux conditions in a solvent like methanol.

Acid-Facilitated Hydrogenolysis: The efficiency of catalytic hydrogenation can sometimes be improved by the addition of an acid. For instance, conducting the deprotection of N-benzyl, N-Boc protected aminopyridines with a palladium catalyst was found to be significantly facilitated by the presence of acetic acid.

Table 2: Comparison of N-Debenzylation Methods

MethodHydrogen SourceCatalystConditionsKey AdvantagesReference
Catalytic HydrogenationH₂ Gas10% Pd/CWater, 25°C, 0.1 MPaClean reaction, common procedure chemicalbook.com
Catalytic Transfer HydrogenationAmmonium Formate10% Pd/CMethanol, RefluxAvoids pressurized H₂, often rapidN/A
Acid-Facilitated HydrogenolysisH₂ GasPd(OH)₂/CEtOH/HCl, High PressureEffective for difficult substratesN/A

Optimization and Scalability Considerations in Synthetic Pathways

The selection and optimization of a synthetic route for this compound for large-scale production involve balancing factors like cost, safety, yield, and environmental impact. While the Grignard route is direct, industrial syntheses of related compounds often prioritize low-cost, readily available raw materials and fewer hazardous reagents.

Optimization of reaction conditions is paramount. For the synthesis of precursors like N-benzyl-4-piperidone, the use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, which can be advantageous. guidechem.com For the Grignard step, precise temperature control and inert atmospheres are key to optimizing yield and minimizing impurities.

For industrial applications, moving from traditional batch processing to continuous flow systems is a significant consideration. Flow reactors offer superior control over reaction parameters like temperature and mixing, which can lead to improved yield consistency, reduced reaction times by up to 40%, and safer handling of hazardous intermediates.

Purification protocols must also be scalable. Industrial processes often employ multi-step washing procedures with specific solvent mixtures to remove unreacted starting materials and inorganic salts efficiently, minimizing product loss while achieving high purity. The scalability of a chosen route is confirmed when a process, such as an alkylation reaction, maintains its yield and impurity profile when scaled from the lab bench to larger reactors.

Investigation of Chemical Reactivity and Derivatization Pathways

The structure of this compound features a reactive tertiary hydroxyl group, which is a key site for further chemical transformations.

Oxidation Reactions of the Hydroxyl Moiety

The tertiary hydroxyl group at the C4 position of the piperidine ring can be subjected to oxidation reactions. Although tertiary alcohols are generally resistant to oxidation under mild conditions without C-C bond cleavage, specific reagents can effect this transformation. The oxidation of the closely related scaffold, 4-(4-chlorophenyl)piperidin-4-ol, can yield the corresponding ketone, 4-(4-chlorophenyl)-4-piperidone. This transformation converts the hydroxyl moiety into a carbonyl group, providing a different reactive handle on the molecule for further derivatization.

Reduction Reactions of the Piperidine Core

Reduction reactions targeting the this compound scaffold primarily focus on the hydrogenolysis of the N-benzyl group. This transformation is a key step in the synthesis of important pharmaceutical intermediates, as the removal of the benzyl protecting group reveals a secondary amine on the piperidine ring, which is then available for further functionalization.

Catalytic hydrogenation is the most common method for this debenzylation. A standard procedure involves reacting this compound with hydrogen gas in the presence of a palladium on activated charcoal (Pd/C) catalyst. organic-chemistry.org This reaction effectively cleaves the carbon-nitrogen bond of the benzyl group, liberating toluene as a byproduct and yielding 4-(4-chlorophenyl)piperidin-4-ol. organic-chemistry.org This intermediate is a cornerstone in the synthesis of various active pharmaceutical ingredients. researchgate.net

Reagent/CatalystConditionsProductYieldReference
Palladium on activated charcoal, HydrogenWater, 25°C, 0.1 MPa (750 Torr) pressure, 24 h4-(4-chlorophenyl)piperidin-4-ol90% organic-chemistry.org

This table presents a documented method for the N-debenzylation of this compound.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom on the phenyl ring of this compound represents a site for nucleophilic aromatic substitution (SNAr). Such reactions allow for the introduction of a wide array of functional groups, significantly diversifying the molecular structure. However, the chlorophenyl group is generally unactivated towards classical SNAr, meaning these substitutions typically require metal catalysis.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, provide powerful methods for forming new carbon-nitrogen and carbon-oxygen bonds at the aryl chloride position. wikipedia.orgrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of aryl halides with amines. google.com In principle, the chlorine atom of the title compound could be substituted by various primary or secondary amines using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base. google.comresearchgate.net This would generate novel 4-amino-phenyl derivatives. The efficiency of such reactions on aryl chlorides has been well-documented for a range of substrates. organic-chemistry.org

Ullmann Condensation: This copper-catalyzed reaction is traditionally used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. rsc.orgnih.gov It typically requires higher temperatures than palladium-catalyzed methods but remains a valuable tool. rsc.org Applying this methodology, the chlorine atom could be displaced by alcohols or phenols to create new ether linkages.

While these methods are broadly applicable to aryl chlorides, specific documented examples of their application directly to this compound are not prevalent in readily available literature. The successful application would depend on optimizing reaction conditions to be compatible with the other functional groups present in the molecule.

Formation of Structurally Diversified Piperidine Scaffolds for Research

The true synthetic utility of this compound is realized through its role as a precursor to a wide range of structurally complex piperidine scaffolds. The primary strategy involves the initial N-debenzylation, as described in section 2.2.2, to produce 4-(4-chlorophenyl)piperidin-4-ol. organic-chemistry.org This key intermediate is then subjected to N-alkylation reactions to build the final target molecules. sigmaaldrich.com

This approach is famously used in the industrial synthesis of the antipsychotic drug Haloperidol (B65202). rsc.orgsigmaaldrich.com In this process, 4-(4-chlorophenyl)piperidin-4-ol is alkylated with 4-chloro-1-(4-fluorophenyl)-1-butanone (or a related precursor) in the presence of a base to yield the final drug molecule. sigmaaldrich.com This demonstrates a powerful method for scaffold diversification, where a simple piperidine is elaborated into a complex multi-ring structure with significant biological activity. A variety of other derivatives can be synthesized using similar N-alkylation strategies. sigmaaldrich.com

Starting MaterialReagent(s)ConditionsProduct (Diversified Scaffold)Reference
4-(4-chlorophenyl)piperidin-4-ol4-Chloro-4'-fluorobutyrophenone, Potassium Iodide, Potassium HydroxideWater, RefluxHaloperidol sigmaaldrich.com
4-(4-chlorophenyl)piperidin-4-ol1-Fluoro-4-(4-iodobutyl)benzene, K2CO3DME, Reflux, 12 h4-(4'-Chlorophenyl)-1-(4'-(4-fluorophenyl)butyl)piperidin-4-ol

This table illustrates the use of the de-benzylated intermediate to create structurally diverse and pharmaceutically relevant piperidine scaffolds.

Structural Characterization and Stereochemical Investigations

Advanced Spectroscopic Characterization of 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol and its Derivatives

In the ¹H NMR spectrum of the parent compound, 1-benzyl-4-hydroxypiperidine (B29503), characteristic signals for the benzyl (B1604629) group protons are observed in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (CH₂) typically appear as a singlet around δ 3.5 ppm. The protons of the piperidine (B6355638) ring exhibit complex splitting patterns in the aliphatic region (δ 1.5-3.0 ppm) due to their diastereotopic nature and coupling with adjacent protons. The proton of the hydroxyl group usually appears as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum of 1-benzyl-4-hydroxypiperidine further corroborates its structure. The carbons of the benzyl group resonate in the aromatic region (δ 127-138 ppm), with the benzylic carbon appearing around δ 63 ppm. The carbon bearing the hydroxyl group (C-4) is typically observed around δ 67 ppm, while the other piperidine ring carbons resonate in the range of δ 30-50 ppm.

For this compound, the introduction of the 4-chlorophenyl group would introduce characteristic signals in both ¹H and ¹³C NMR spectra. The aromatic protons of the 4-chlorophenyl group would appear as two doublets in the aromatic region due to the para-substitution pattern. In the ¹³C NMR spectrum, the carbons of the 4-chlorophenyl group would show distinct signals, with the carbon attached to the chlorine atom exhibiting a characteristic chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Benzyl aromatic protons 7.20 - 7.40 (m)
4-Chlorophenyl aromatic protons 7.25 - 7.50 (two d)
Benzyl CH₂ ~3.5 (s)
Piperidine ring protons (axial & equatorial) 1.80 - 3.20 (m)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Benzyl aromatic carbons 127 - 138
4-Chlorophenyl aromatic carbons 125 - 145
Benzyl CH₂ ~63
C-4 (bearing OH and 4-chlorophenyl) ~70
Piperidine ring carbons (C-2, C-6) ~50

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule. The FT-IR spectrum of 1-benzyl-4-hydroxypiperidine, a related compound, displays a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nih.gov The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed in the 2800-3100 cm⁻¹ region. The C-C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. For this compound, an additional characteristic vibration for the C-Cl bond would be expected in the fingerprint region of the FT-IR and Raman spectra.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the benzyl and 4-chlorophenyl aromatic rings. The presence of the chlorine substituent on the phenyl ring may cause a slight bathochromic (red) shift of the absorption maximum compared to the unsubstituted phenyl group.

Table 3: Key Predicted Vibrational Frequencies for this compound

Functional Group Predicted Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H Stretching 3200 - 3600 (broad)
C-H (aromatic) Stretching 3000 - 3100
C-H (aliphatic) Stretching 2800 - 3000
C=C (aromatic) Stretching 1450 - 1600
C-N Stretching 1000 - 1250

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 301.81 g/mol . nbinno.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 301.

The fragmentation of piperidine derivatives is well-documented. For this compound, a prominent fragmentation pathway would involve the cleavage of the benzyl group, leading to a stable tropylium (B1234903) cation at m/z 91. Another significant fragmentation would be the loss of a water molecule from the molecular ion. The cleavage of the piperidine ring can also lead to various charged fragments. The presence of the chlorine atom would result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/z Predicted Fragment
301/303 [M]⁺
283/285 [M - H₂O]⁺
210/212 [M - C₇H₇]⁺

Conformational Analysis and Solid-State Structural Studies (e.g., X-ray Crystallography)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself has not been reported in the searched literature, the crystal structure of the closely related compound 4-(4-chlorophenyl)piperidin-4-ol (B141385) offers significant insights into the preferred conformation of the piperidine ring. researchgate.net

In the solid state, the piperidine ring of 4-(4-chlorophenyl)piperidin-4-ol adopts a chair conformation. researchgate.net This is the most stable conformation for six-membered rings, as it minimizes both angle strain and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. For 4-(4-chlorophenyl)piperidin-4-ol, the bulkier 4-chlorophenyl group occupies an equatorial position to minimize steric hindrance, while the smaller hydroxyl group is in an axial position. researchgate.net This arrangement is a common feature in related 4-aryl-4-hydroxypiperidine derivatives.

It is highly probable that the piperidine ring in this compound also adopts a chair conformation. The large benzyl group on the nitrogen atom would likely prefer an equatorial orientation to reduce steric interactions with the axial hydrogens on the piperidine ring. The 4-chlorophenyl group would also be expected to be in an equatorial position, similar to its orientation in 4-(4-chlorophenyl)piperidin-4-ol, to minimize 1,3-diaxial interactions. Consequently, the hydroxyl group at the C-4 position would be in an axial orientation.

Stereochemical Aspects and the Influence of Chirality in Piperidine-4-ol Derivatives

The C-4 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of this compound from achiral starting materials without the use of a chiral catalyst or resolving agent would result in a racemic mixture (an equal mixture of both enantiomers).

The stereochemistry of piperidine-4-ol derivatives can significantly influence their biological activity. The specific three-dimensional arrangement of the substituents on the piperidine ring determines how the molecule interacts with its biological target. For instance, the orientation of the hydroxyl group (axial vs. equatorial) and the aryl group can affect binding affinity and efficacy.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

No specific Density Functional Theory (DFT) studies detailing the electronic structure and reactivity of 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol were found in the available literature.

DFT calculations are a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. For a compound like this compound, a DFT analysis would typically be employed to calculate properties such as optimized molecular geometry, electronic energies, and the distribution of electron density. This information provides insights into the molecule's stability and potential sites for chemical reactions.

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

There is no available research detailing Frontier Molecular Orbital (FMO) or Natural Bond Orbital (NBO) analyses specifically for this compound.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. NBO analysis is used to study charge transfer and intra- and intermolecular bonding interactions. For the title compound, these analyses would help in understanding its chemical stability and the nature of the bonds between its constituent atoms.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Specific molecular docking studies for this compound are not described in the reviewed literature. However, docking studies have been performed on structurally related piperidine (B6355638) derivatives to predict their binding interactions with biological targets. For instance, a study on 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine investigated its interaction with acetylcholinesterase, a key enzyme in the nervous system. Such simulations for this compound would involve computationally placing the molecule into the binding site of a protein to predict its binding affinity and orientation, which is crucial for assessing its potential as a therapeutic agent.

Conformational Preference and Potential Energy Surface (PES) Mapping

Detailed conformational analysis and Potential Energy Surface (PES) mapping for this compound are not available in the public domain.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. A PES map provides a visual representation of the energy of a molecule as a function of its geometry. For this compound, such a study would reveal the most stable three-dimensional shape and the energy barriers between different conformations, which influences its interaction with biological targets. Studies on the related compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), have shown that the piperidine ring typically adopts a chair conformation.

Computational Approaches for Structure-Based Ligand Design and Optimization

There is no information available on the use of this compound in computational approaches for structure-based ligand design and optimization.

This field of computational chemistry uses the three-dimensional structure of a biological target to design and refine molecules that can bind to it with high affinity and selectivity. If a specific target for this compound were identified, computational methods could be used to suggest modifications to its structure to enhance its binding properties and biological activity.

Preclinical Biological Activity and Mechanistic Elucidation

Ligand-Receptor Binding and Functional Characterization in in vitro Models

The 1-benzylpiperidine (B1218667) framework is a versatile scaffold that has been explored for its interaction with a variety of receptors, including those for dopamine (B1211576), serotonin (B10506), and sigma proteins, as well as chemokine receptors.

The 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which are structurally related to 1-benzylpiperidines, have been investigated as dopamine receptor ligands. In competitive binding assays using rat corpus striatum membrane homogenates, these compounds were evaluated for their affinity at D1 and D2 dopamine receptors. While SCH23390, a known D1 antagonist, showed the highest affinity for D1 sites, the 1-benzyl derivative demonstrated notable affinity, followed by the 4-phenyl and 1-phenyl analogues. nih.gov For D2 receptors, the 1-benzyl derivative exhibited the highest affinity among the tested isoquinolines. nih.gov

Furthermore, studies on N-phenylpiperazine analogues have highlighted the potential for achieving high selectivity for the D3 receptor over the D2 receptor. mdpi.com For instance, certain 4-thiophene-3-yl-benzamide N-phenylpiperazines have shown nanomolar binding affinities at the D3 receptor with significant selectivity against the D2 receptor. mdpi.com While direct data on the D3 receptor agonism of 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol is not available, the broader class of piperidine (B6355638) and piperazine (B1678402) derivatives are of significant interest in the development of selective D3 receptor ligands for neurological and neurodegenerative disorders. mdpi.commdpi.com The exploration of 3- and 4-benzyloxypiperidine scaffolds has also led to the discovery of potent and selective dopamine D4 receptor antagonists. nih.gov

The interaction of 1-benzylpiperidine derivatives with the serotonin transporter (SERT) has been a subject of investigation, particularly in the context of developing dual-target inhibitors for conditions like Alzheimer's disease. mdpi.comresearchgate.net A study of various 4-benzylpiperidine (B145979) carboxamides revealed that the nature of the aromatic substituent is a critical determinant of SERT affinity. capes.gov.br For example, compounds bearing a biphenyl (B1667301) group demonstrated strong inhibition of SERT, whereas those with a diphenyl substitution had weak inhibitory effects. capes.gov.br

In a series of synthesized 1-benzylpiperidine and 1-benzoylpiperidine (B189436) derivatives, some compounds displayed affinity for SERT in the low micromolar range. nih.gov However, these particular compounds showed limited or no inhibitory activity against acetylcholinesterase, suggesting that the structural requirements for SERT binding are distinct from those for cholinesterase inhibition within this chemical series. nih.gov Additionally, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been identified as high-affinity ligands for the serotonin transporter, with Ki values ranging from 2 to 400 nM. nih.gov

The 1-benzylpiperidine scaffold is a well-established pharmacophore for sigma receptors. A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives has been shown to possess high affinity for σ1 receptors with low to moderate affinity for σ2 receptors. nih.gov The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, displayed a Ki value of 3.90 nM for σ1 receptors and 240 nM for σ2 receptors. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the influence of substitutions on binding affinity and selectivity. Halogen substitutions on the phenylacetamide aromatic ring generally led to an increased affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. nih.gov Conversely, electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH2) resulted in weaker affinity for σ2 receptors but moderate affinity for σ1 receptors. nih.gov The 2-fluoro-substituted analogue was particularly notable for its high selectivity, with a Ki of 3.56 nM for σ1 and 667 nM for σ2. nih.gov Importantly, several of these high-affinity σ1 ligands showed no significant affinity for dopamine D2 or D3 receptors. nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues

Compound Substitution σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ2/σ1)
1 Unsubstituted 3.90 240 61.5
11 2-Fluoro 3.56 667 187.4
5 3-Chloro 2.51 102 40.6
9 3-Bromo 2.21 110 49.8
20 3-Nitro 2.51 425 169.3

Data sourced from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives. nih.gov

The 1-benzylpiperidine moiety has been incorporated into molecules designed as antagonists of the C-C chemokine receptor 5 (CCR5), a key co-receptor for HIV-1 entry into cells. nih.govresearchgate.net Structure-activity relationship studies on a series of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas revealed that this scaffold could lead to compounds with significantly improved CCR5 binding affinity. nih.gov

Further research into benzylpyrazole derivatives with piperidine side chains also demonstrated potent CCR5 antagonism and in vitro antiviral activity against HIV-1. nih.gov The introduction of polar substituents on the phenyl ring of the 4-benzylpiperidine component was found to enhance the inhibitory activity against HIV-1 envelope-mediated membrane fusion, suggesting a direct interference with the viral entry process. nih.gov While specific data for this compound is not available, the existing research supports the potential of its core structure in the development of CCR5 antagonists.

Enzymatic Activity Modulation and Inhibition Studies

The 1-benzylpiperidine scaffold is a key structural feature in a number of potent acetylcholinesterase (AChE) inhibitors. mdpi.comresearchgate.netnih.gov Research into rigid analogues of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine led to the discovery of highly potent and selective AChE inhibitors. For example, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride exhibited an exceptionally low IC50 value of 1.2 nM for AChE and demonstrated a selectivity of approximately 34,700-fold over butyrylcholinesterase (BuChE). nih.gov

In another study focusing on dual-target inhibitors, certain 1-benzylpiperidine derivatives showed moderate inhibitory activity against AChE. researchgate.net The structural features influencing AChE inhibition appear to be distinct from those that govern binding to the serotonin transporter within the same series of compounds. nih.gov The versatility of the 1-benzylpiperidine framework allows for structural modifications that can tune the potency and selectivity of these compounds as cholinesterase inhibitors. mdpi.comnih.gov

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of a Related 1-Benzylpiperidine Derivative

Compound Target Enzyme IC50 (nM) Selectivity (BuChE/AChE)
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl AChE 1.2 ~34,700
BuChE >41,600

Data from a study on rigid analogues of 1-benzylpiperidine derivatives. nih.gov

Monoamine Oxidase (MAO) Activity Modulation

While direct studies on this compound are not prevalent in the provided literature, research on structurally related compounds indicates that the benzylpiperidine scaffold is a modulator of monoamine oxidase (MAO) activity. Monoamine oxidases are enzymes crucial for the metabolism of neurotransmitters and have been a target for therapies aimed at neurological disorders. researchgate.net

The unsubstituted parent compound, 4-benzylpiperidine, functions as a weak monoamine oxidase inhibitor (MAOI). wikipedia.org More complex derivatives show significant and selective inhibitory action. A series of pyridazinobenzylpiperidine derivatives demonstrated a higher inhibition of MAO-B over MAO-A. researchgate.netmdpi.com For instance, one compound with a 3-Cl substitution (S5) was identified as the most potent MAO-B inhibitor in its series, with competitive and reversible action. researchgate.netmdpi.com Furthermore, studies on 1-propargyl-4-styrylpiperidines have shown that geometric isomerism can determine selectivity; trans isomers selectively inhibit MAO-B, while cis isomers are potent inhibitors of MAO-A. nih.gov This suggests that the stereochemistry of the piperidine ring and its substituents plays a critical role in isoform selectivity. nih.gov

Table 1: MAO Inhibitory Activity of Structurally Related Piperidine Derivatives
Compound ClassTargetActivityCitation
4-BenzylpiperidineMAO-AWeak inhibitor (IC₅₀ = 130 µM) wikipedia.org
4-BenzylpiperidineMAO-BWeak inhibitor (IC₅₀ = 750 µM) wikipedia.org
Pyridazinobenzylpiperidine DerivativesMAO-BPotent and selective inhibition (e.g., Compound S5 IC₅₀ = 0.203 µM) mdpi.com
trans-1-Propargyl-4-styrylpiperidinesMAO-BSelective, irreversible inhibitors nih.gov
cis-1-Propargyl-4-styrylpiperidinesMAO-ASelective inhibitors nih.gov

Inhibition of Key Mycobacterial Enzymes (e.g., KasA)

Based on the available research, there is no information regarding the activity of this compound or its close derivatives against key mycobacterial enzymes such as β-ketoacyl-ACP synthase (KasA).

Protein Kinase B (Akt) Inhibition

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical component in signaling pathways that regulate cell proliferation and survival, and its hyperactivity is observed in many human cancers. nih.gov The piperidine scaffold is a key structural feature in the development of Akt inhibitors. A series of inhibitors bearing a piperidin-4-yl side chain demonstrated high Akt1 inhibitory activity. nih.gov One potent compound from this series, designated 10h, was identified as a pan-Akt inhibitor. nih.gov Research into peptides has also identified an Akt inhibitor, "Akt-in," which specifically blocks the enzyme's kinase activity by preventing its membrane translocation and activation. nih.gov This peptide was shown to inhibit cellular proliferation and anti-apoptotic functions in vitro. nih.gov

Table 2: Akt Inhibitory Activity of Related Piperidine Derivatives
Compound SeriesTargetPotency (IC₅₀)Citation
Piperidin-4-yl side chain derivatives (e.g., 10h)Akt124.3 nM nih.gov
Piperidin-4-yl side chain derivatives (GSK690693 - reference)Akt1>24.3 nM nih.gov

Antiproliferative Mechanisms and Apoptosis Induction in Cancer Cell Lines (in vitro)

The piperidine moiety is a core component of various compounds investigated for their antiproliferative effects. The mechanism of action often involves the induction of apoptosis, a form of programmed cell death.

The inhibition of the Akt signaling pathway by piperidine-based compounds is directly linked to their pro-apoptotic effects. For example, a potent pan-Akt inhibitor with a piperidin-4-yl side chain was shown to effectively inhibit the cellular phosphorylation of Akt and induce apoptosis in PC-3 prostate cancer cells. nih.gov Other research on 2-alkyl-4-halopiperidine derivatives demonstrated antiproliferative activity against human solid tumor cell lines, including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancers. nih.gov The activity of these compounds was linked to an arrest of the cell cycle in the G2/M phase. nih.gov

Further studies have elaborated on the specific molecular mechanisms of apoptosis. A piperazine-derived antagonist, HJZ-12, induced notable apoptosis in benign prostatic hyperplasia (BPH-1) cells. frontiersin.org This effect was found to be independent of its alpha-1 adrenoceptor blocking activity and was associated with the modulation of anti-apoptotic genes. frontiersin.org Similarly, other heterocyclic compounds have been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases (caspase-3 and caspase-8) while decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com

Antimicrobial Efficacy Against Diverse Bacterial and Fungal Strains (in vitro)

Derivatives containing the benzylpiperidine structure have been evaluated for their antimicrobial properties against a range of pathogens. Synthesized N-benzyl piperidin-4-one derivatives showed very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Other series of piperidin-4-one derivatives also exhibited significant antibacterial and antifungal activities when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org

The inclusion of a 4-chlorophenyl group, as seen in the subject compound, has also been explored in antimicrobial research. A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. scielo.br The structure-activity relationship of benzyl (B1604629) guanidine (B92328) derivatives revealed potent inhibitory activity against Staphylococcus aureus and E. coli, with some compounds having minimal inhibitory concentration (MIC) values in the low µg/mL range. mdpi.com

Table 3: In Vitro Antimicrobial Activity of Related Piperidine Derivatives
Compound ClassTested OrganismsObserved ActivityCitation
N-Benzyl piperidin-4-one derivativesAspergillus niger, Escherichia coliPotent activity researchgate.net
2,6-Diaryl-3-methyl-4-piperidonesVarious bacterial and fungal strainsSignificant activity biomedpharmajournal.org
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivativesSalmonella typhi, Bacillus subtilisModerate to strong activity scielo.br
Benzyl guanidine derivativesStaphylococcus aureus, Escherichia coliPotent activity (MICs as low as 0.5 µg/mL) mdpi.com
Benzyl α-l-rhamnopyranoside derivativesPathogenic fungi and bacteriaMore prone against fungi than bacteria nih.gov
4-Benzyl-piperazinyl-s-triazine derivativesBacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosaComparable or better than streptomycin researchgate.net

Pharmacological Characterization in Preclinical in vivo Animal Models (excluding dosage data)

The therapeutic potential of compounds containing the benzylpiperidine scaffold has been assessed in several preclinical animal models. A peptide-based Akt inhibitor demonstrated efficacy by inhibiting in vivo tumor growth without causing adverse effects. nih.gov

In a different therapeutic area, a series of new 1-benzyl-4-hydroxypiperidine (B29503) derivatives were evaluated in guinea pigs for their activity as histamine (B1213489) H3 receptor antagonists. nih.gov The most potent compounds were tested in vitro on the electrically evoked contractions of the guinea-pig jejunum to confirm their antagonist properties at the H3 receptor. nih.gov Additionally, a piperazine-derived α1D/1A antagonist, HJZ-12, was investigated for its effects in a model of benign prostatic hyperplasia, where it was found to suppress prostate cell growth by inducing apoptosis. frontiersin.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Comprehensive Analysis of Substituent Effects on Biological Potency and Selectivity

The systematic modification of various substituents on the 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol scaffold has yielded significant insights into the structural requirements for biological activity. These studies have primarily focused on the N-substituent of the piperidine (B6355638) ring, the aryl substituent at the 4-position, and the hydroxyl group at the C4 position.

The substituent at the nitrogen atom of the piperidine ring plays a pivotal role in modulating the pharmacological activity of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives. Research has demonstrated that variations in the N-substituent can significantly impact both the potency and the nature of the biological response, such as analgesic and hypotensive effects. nih.govresearchgate.netelsevierpure.com

A study involving the synthesis of a series of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives revealed that the nature of the N-substituent is a key determinant of their analgesic activity. While the parent compound, 4-(4'-chlorophenyl)-4-hydroxypiperidine, showed negligible analgesic effect, the introduction of various N-substituents led to a significant enhancement in activity. researchgate.net

For instance, the introduction of an N-phenethyl group, an N-(3-phenylpropyl) group, and an N-(4-phenylbutyl) group resulted in compounds with notable analgesic properties. nih.gov These findings underscore the importance of a lipophilic N-substituent for achieving the desired biological effect. The N-benzyl group, as present in the title compound, is a common feature in many biologically active piperidine derivatives and is often associated with potent activity at various receptors. nih.gov

The following table summarizes the analgesic activity of some N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives:

CompoundN-SubstituentAnalgesic Activity (Tail Flick Test)
1 HInactive
2 -(CH₂)₂-PhSignificant
3 -(CH₂)₃-PhSignificant
4 -(CH₂)₄-PhSignificant
5 -CH₂-Ph (Benzyl)Significant

Data synthesized from Saify et al. (2005). nih.gov

This data clearly indicates that the presence of an N-aralkyl substituent is crucial for the analgesic activity of this class of compounds.

The nature of the aryl substituent at the 4-position of the piperidine ring is another critical determinant of biological activity. The 4-chlorophenyl group in the title compound is a common feature in many pharmacologically active molecules, and its modification can lead to significant changes in potency and selectivity. nih.govnih.gov

Studies on related 4-arylpiperidine derivatives have shown that the electronic properties and the position of the substituent on the aryl ring can have a profound impact on receptor binding and functional activity. For example, in a series of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines studied as 5-HT₂C agonists, the nature and position of the substituent on the 4-aryl ring were found to be crucial for activity. nih.gov

In a separate study on inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, replacement of a benzophenone (B1666685) moiety with various aryl groups, including 4-chlorophenyl and 4-bromophenyl, retained inhibitory potency while reducing lipophilicity. nih.gov Specifically, the 4-chlorophenyl analog showed potency comparable to the lead compound. nih.gov This suggests that the 4-chloro substitution on the phenyl ring at the C4 position is a favorable feature for this particular biological target.

The following table illustrates the impact of para-substitution on the phenyl ring on MenA inhibitory activity:

Compound4-Aryl SubstituentIC₅₀ (µM)
8 Phenyl>50
9 4-Fluorophenyl33
11 4-Chlorophenyl22

Data from SAR study of piperidine derivatives as inhibitors of MenA. nih.gov

These findings highlight the sensitivity of biological activity to modifications of the C4-aryl substituent.

The hydroxyl group at the C4 position of the piperidine ring is a key structural feature that significantly influences the compound's properties and biological interactions. nih.govnih.govnih.gov Its presence introduces a polar functional group that can participate in hydrogen bonding, a critical interaction for ligand-receptor binding.

Crystallographic studies of 4-(4-chlorophenyl)piperidin-4-ol (B141385) have revealed that the piperidine ring adopts a chair conformation with the hydroxyl group in an axial position. nih.govresearchgate.net This conformation is stabilized by intramolecular hydrogen bonds. The axial orientation of the hydroxyl group and the equatorial position of the larger 4-chlorophenyl group are considered the more stable arrangement. nih.gov The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor is crucial for its interaction with biological targets. nih.gov

In many instances, the C4-hydroxyl group is essential for potent activity. For example, in a series of 4-hydroxy-4-phenylpiperidines as nociceptin (B549756) receptor ligands, the presence of the hydroxyl group was a common feature among high-affinity binders. nih.govnih.gov The removal or modification of this group often leads to a significant decrease or complete loss of activity, underscoring its importance in anchoring the ligand to the receptor's binding site.

Stereochemical Influence on Pharmacological Profiles and Receptor Selectivity

The stereochemistry of 4-arylpiperidin-4-ol derivatives has a profound impact on their pharmacological profiles and receptor selectivity. The presence of stereocenters in these molecules can lead to enantiomers or diastereomers with significantly different biological activities.

For instance, in a study of 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines as opioid ligands, it was found that potent agonists preferentially adopt a chair conformation with the 4-aryl group in an axial position when protonated. researchgate.net Conversely, antagonist properties were observed in compounds that favored an equatorial 4-aryl chair conformation. researchgate.net This demonstrates that the spatial arrangement of the aryl group, dictated by the stereochemistry of the molecule, is a critical factor in determining the nature of the pharmacological response.

The stereochemical configuration can influence not only the potency but also the selectivity of a compound for different receptor subtypes. This is because the three-dimensional shape of a molecule must be complementary to the topology of the receptor's binding site for optimal interaction. Therefore, different stereoisomers can exhibit varying affinities for different receptors, leading to distinct pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that has been successfully applied to 4-phenylpiperidine (B165713) derivatives to predict their biological activities and to guide the design of new, more potent compounds. tandfonline.comresearchgate.netnih.govmdpi.comnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Several QSAR studies have been conducted on piperidine derivatives for various biological targets. These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties. tandfonline.comnih.gov Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are then used to build predictive models. tandfonline.comnih.gov

For example, a nonlinear QSAR study on a series of 4-phenylpiperidine derivatives acting as mu opioid agonists successfully correlated their analgesic activities with four selected molecular descriptors using a neural network method. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

The development of robust and predictive QSAR models for piperidine derivatives has been shown to be a valuable tool in drug discovery, enabling a more rational and efficient approach to lead optimization. tandfonline.comresearchgate.netnih.govmdpi.com

Derivation of Ligand Design Principles from SAR Insights

The comprehensive SAR and SPR investigations of this compound and its analogs have led to the derivation of several key ligand design principles for this chemical scaffold. These principles provide a roadmap for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

The key design principles derived from the SAR studies can be summarized as follows:

N-Substituent: The presence of a lipophilic aralkyl group, such as a benzyl (B1604629) or phenethyl group, at the piperidine nitrogen is generally favorable for potent biological activity. The length and nature of this substituent can be optimized to fine-tune activity and selectivity for a specific target.

C4-Aryl Group: The 4-chlorophenyl group at the C4 position appears to be a favorable moiety for activity at several biological targets. However, modifications to this group, such as the introduction of other halogens or small alkyl groups at the para position, can be explored to enhance potency and selectivity. The electronic nature of the substituent on the aryl ring is a critical factor to consider.

C4-Hydroxyl Group: The axial hydroxyl group at the C4 position is a crucial feature for potent biological activity, likely due to its ability to form key hydrogen bond interactions with the target receptor. Its retention is generally recommended for maintaining high affinity.

Stereochemistry: The stereochemical configuration of the molecule is a critical determinant of its pharmacological profile. The preferred conformation, particularly the orientation of the C4-aryl group (axial vs. equatorial), can dictate whether a compound acts as an agonist or an antagonist at certain receptors. Chiral synthesis or separation of stereoisomers is therefore essential for developing compounds with specific pharmacological actions.

By adhering to these design principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to develop novel therapeutic agents with desired pharmacological properties.

Future Research Directions and Broader Academic Implications

Exploration of Novel and Greener Synthetic Pathways for Piperidine-4-ol Derivatives

The synthesis of piperidine (B6355638) derivatives has been a subject of extensive study due to their prevalence in pharmaceuticals and natural products. nih.govresearchgate.net Future research will increasingly prioritize the development of synthetic methods that are not only efficient but also environmentally benign. Traditional methods for creating piperidine rings, such as the hydrogenation of pyridine (B92270) precursors, often require harsh conditions like high pressure and temperature, along with expensive transition metal catalysts. nih.gov

Modern organic chemistry is moving towards more sustainable practices. ajchem-a.com This includes the use of water as a catalyst, which can facilitate reactions through hydrogen bonding, or catalyst-free, one-pot, multicomponent reactions that improve efficiency and reduce waste. ajchem-a.com The development of cost-effective and facile procedures for producing piperidine analogs is a significant goal in organic chemistry. nih.gov Research into organocatalysis is also gaining traction as an alternative to metal-based catalysis. nih.gov These greener approaches aim to make the synthesis of complex molecules like 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol and its derivatives more scalable and sustainable. ajchem-a.com

Table 1: Comparison of Synthetic Approaches for Piperidine Derivatives

Approach Traditional Methods Greener/Novel Methods Key Advantages of Greener Methods
Catalysis Often relies on transition metals (e.g., Palladium, Rhodium). nih.gov Use of water, organocatalysts, or catalyst-free systems. nih.govajchem-a.com Reduced toxicity, lower cost, milder reaction conditions.
Solvents Typically involves organic solvents. Water-based or solvent-free reactions. ajchem-a.com Minimized environmental impact and improved safety.
Process Multi-step synthesis with isolation of intermediates. One-pot, multicomponent reactions. nih.govajchem-a.com Increased efficiency, reduced waste, and cost savings.
Conditions Often requires high temperatures and pressures. nih.gov Reactions at room or moderate temperatures under ambient pressure. nih.gov Lower energy consumption and enhanced safety.

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A deeper understanding of how compounds like this compound exert their effects is crucial for rational drug design. Future research will focus on elucidating the precise molecular and cellular mechanisms of action. For instance, studies on related piperidine derivatives have shown that they can inhibit cancer cells by inducing autophagy. ajchem-a.com The conformation of the piperidine ring, which typically adopts a chair form, and the spatial orientation of its substituents are critical for its biological activity. researchgate.net

Detailed mechanistic studies could involve investigating the specific binding interactions with target proteins, understanding the structure-activity relationships (SAR), and exploring the downstream cellular signaling pathways that are modulated. nih.govnih.gov For example, research on related structures has explored their role as histamine (B1213489) H3 receptor antagonists and their impact on the cell cycle and apoptosis in cancer cells. nih.govnih.gov Understanding the regio- and stereospecificity of synthetic reactions, such as the Lewis acid-catalyzed aminolysis of epoxypiperidines, is also vital for creating specific isomers with desired biological profiles. researchgate.net

Table 2: Summary of Mechanistic Insights from Related Piperidine Compounds

Compound Type Investigated Mechanism Research Finding Reference
Substituted Piperidines Anticancer Activity Induced autophagy in MCF-7, T47D, and Hela cell lines. ajchem-a.com
4-(4-Chlorophenyl)piperidin-4-ol (B141385) Molecular Conformation The piperidine ring adopts a chair conformation with the hydroxyl group in an axial position. researchgate.net
1-Benzyl-4-hydroxypiperidine (B29503) Derivatives Receptor Binding Act as antagonists at the histamine H3 receptor. nih.gov
{4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) Derivatives Antileukemic Activity Induce apoptosis and affect the cell cycle in human leukemia cells. nih.gov
trans-3-Amino-1-benzylpiperidin-4-ols Synthetic Mechanism Formed via regio- and stereospecific Lewis acid-catalyzed aminolysis of an epoxypiperidine. researchgate.net

Diversification of Chemical Scaffolds Based on the this compound Core for New Applications

The this compound structure is a versatile scaffold that can be chemically modified to generate a diverse library of new compounds with potentially novel applications. nih.gov By altering the substituents on the benzyl (B1604629) ring, the phenyl ring, or the piperidine nitrogen, researchers can fine-tune the molecule's properties to target different biological systems.

For example, modifications of the core 4-aminopiperidine (B84694) structure have led to the discovery of potent and selective inhibitors of Protein Kinase B (Akt), a key target in cancer therapy. acs.org Similarly, other synthetic piperidine derivatives have been developed with antileukemic properties. nih.gov The introduction of different functional groups, such as amide moieties or linking the piperidine to other heterocyclic systems like oxadiazoles, can yield compounds with a broad range of biological activities. nih.govnih.gov This chemical diversification is a cornerstone of medicinal chemistry, enabling the exploration of new therapeutic areas. nih.gov

Table 3: Examples of Scaffold Diversification and Resulting Applications

Core Scaffold Modification Resulting Compound Class Investigated Application
1-Benzyl-4-hydroxypiperidine Addition of aminopropyloxy/aminopentyloxy chains. nih.gov 1-Benzyl-4-(aminoalkoxy)piperidine derivatives Histamine H3 receptor antagonists. nih.gov
4-Amino-4-benzylpiperidine Replacement of benzyl group with carboxamide linker. acs.org 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides Protein Kinase B (Akt) inhibitors for cancer therapy. acs.org
Piperidine Addition of a (substituted phenyl)methanone moiety. nih.gov (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanones Antileukemic agents. nih.gov
Piperidine/Piperazine (B1678402) Linkage to an oxadiazole ring system. nih.gov Piperidine/piperazine derivatives of 1,3,4-oxadiazole Biologically active moieties for further investigation. nih.gov

Integration of Multidisciplinary Approaches (e.g., Computational and Experimental) in Lead Optimization

The future of drug discovery and development lies in the synergy between computational and experimental methods. frontiersin.org For complex scaffolds like this compound, integrated approaches are essential for efficient lead optimization. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict the biological activity and binding modes of new derivatives, guiding synthetic efforts towards the most promising candidates. frontiersin.orgnih.gov

These in silico predictions are then validated through experimental assays. nih.gov This iterative cycle of computational design and experimental testing accelerates the discovery process, reduces costs, and improves the success rate of identifying lead compounds with optimal potency, selectivity, and pharmacokinetic profiles. frontiersin.org Artificial intelligence and generative models are also emerging as powerful tools for designing novel molecules from scratch with desired properties. frontiersin.org

Table 4: Role of Integrated Approaches in Lead Optimization

Technique Type Application in Drug Discovery
Quantitative Structure-Activity Relationship (QSAR) Computational Predicts the biological activity (e.g., IC₅₀ values) of compounds based on their chemical structure. frontiersin.orgnih.gov
Molecular Docking Computational Simulates the binding of a molecule to a target protein, predicting binding affinity and orientation. nih.gov
Molecular Dynamics (MD) Simulation Computational Simulates the movement of atoms and molecules over time to validate the stability of ligand-protein complexes. frontiersin.orgnih.gov
Pharmacophore Modeling Computational Identifies the essential 3D features of a molecule responsible for its biological activity to guide new designs. frontiersin.org
In Vitro Assays Experimental Measures the biological activity of synthesized compounds against specific targets (e.g., enzymes, receptors) to validate computational predictions. nih.govacs.org
In Vivo Studies Experimental Evaluates the efficacy and pharmacokinetic properties of lead compounds in living organisms. acs.org

Potential for Developing New Chemical Probes and Research Tools for Biological Systems

Beyond therapeutic applications, derivatives of this compound hold significant potential as chemical probes and research tools. These specialized molecules are designed to interact with specific biological targets, allowing researchers to study their function within complex biological systems. For instance, the related compound 4-(4-Chlorophenyl)-4-hydroxypiperidine has been identified as a potential fluorescent probe for sigma receptors. chemicalbook.com

By incorporating fluorophores, photoaffinity labels, or other reporter groups into the this compound scaffold, new chemical probes could be developed. These tools would enable the visualization of target proteins in cells, the identification of new binding partners, and the elucidation of complex biological pathways. Such probes are invaluable for basic research, providing insights that can pave the way for future therapeutic discoveries.

Table 5: Potential Applications of Piperidine-4-ol-Based Chemical Probes

Probe Type Potential Modification Research Application
Fluorescent Probes Covalent attachment of a fluorescent dye. Visualization and tracking of the target protein within live cells using fluorescence microscopy. Study of receptor binding and localization. chemicalbook.com
Photoaffinity Probes Incorporation of a photoreactive group (e.g., an azide (B81097) or benzophenone). Covalently labeling and identifying the specific protein target(s) of the compound upon UV irradiation.
Biotinylated Probes Addition of a biotin (B1667282) tag. Affinity purification of the target protein and its binding partners from cell lysates for identification by mass spectrometry.
Radiolabeled Probes Incorporation of a radioisotope (e.g., ³H or ¹⁴C). Quantitative measurement of receptor density and binding affinity in tissues and cell preparations.

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol, and how can intermediates be purified?

Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

  • Step 1 : Condensation of 4-(4-chlorophenyl)piperidin-4-ol with benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DCM .
  • Step 2 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.
  • Validation : Monitor reaction progress using TLC (Rf comparison) and confirm structure via 1^1H/13^13C NMR and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity thresholds for research use are >95% .
  • Structural Confirmation :
    • 1^1H NMR (DMSO-d6): Identify benzyl protons (δ 7.2–7.4 ppm) and piperidine hydroxyl group (δ 4.8–5.2 ppm).
    • X-ray crystallography (if crystalline): Resolve spatial conformation and hydrogen-bonding patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Waste Disposal : Segregate organic waste containing halogenated byproducts (e.g., chlorophenyl derivatives) and consult certified waste management services for incineration .
  • Emergency Response : For skin/eye contact, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., over-alkylation)?

Methodological Answer:

  • Condition Optimization :
    • Use stoichiometric control (e.g., 1:1 molar ratio of benzylating agent to piperidin-4-ol) to prevent di-benzylation.
    • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems to enhance reaction efficiency .
  • Side Reaction Mitigation : Monitor temperature (keep <50°C) and use inert atmospheres (N₂/Ar) to reduce oxidation of the hydroxyl group .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Hypothesis Testing :
    • Tautomerism Check : Evaluate potential keto-enol tautomerism of the hydroxyl group using variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
    • Impurity Profiling : Compare LC-MS data with synthetic intermediates to identify unreacted starting materials or degradation products .
  • Advanced Techniques : Utilize 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton-carbon correlations and confirm regiochemistry .

Q. What experimental frameworks are recommended for studying this compound’s pharmacological activity?

Methodological Answer:

  • Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays. Prioritize targets with binding affinity (IC₅₀) <10 μM .
  • Mechanistic Studies :
    • Enzyme Inhibition : Use kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) to determine inhibition constants (Kᵢ) .
    • Cellular Uptake : Label the compound with 3^3H or fluorescent tags and measure intracellular accumulation in cell lines (e.g., HEK293) via scintillation counting or confocal microscopy .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.